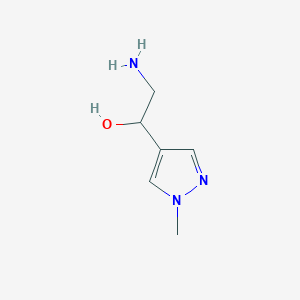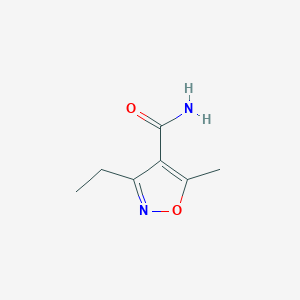
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds incorporating the 2-amino-1,3-thiazol-4-yl moiety have been synthesized for their potential use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds bearing a sulfonamide moiety, demonstrating promising antibacterial and antifungal activities. These compounds, including thiazole derivatives, were evaluated in vitro and showed significant antimicrobial properties (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Antitumor Activity
Another application area is in antitumor research, where the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound structurally related to 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, has shown potential. These compounds exhibited high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Corrosion Inhibition
The thiazole moiety has also found applications in the field of corrosion inhibition. A study by Yüce et al. (2014) on 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution demonstrated the compound's effectiveness in protecting metal surfaces. This indicates the potential of thiazolyl compounds in industrial applications related to corrosion protection (A. Yüce, B. Mert, G. Kardaş, & B. Yazıcı, 2014).
Antiviral and Anti-HIV Activities
Additionally, thiazolylthioacetamide derivatives have been synthesized and evaluated for their anti-HIV and anti-influenza virus activities. Compounds with modifications at the 2-amino thiazole position showed potent activity against wild-type HIV-1 and several key mutant strains, as well as significant potency against influenza A/H1N1. These findings suggest the therapeutic potential of such compounds against viral infections (P. Zhan et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The incorporation of the thiazolyl moiety into compounds has also been explored for therapeutic applications targeting enzyme inhibition. Novel bi-heterocyclic compounds containing a thiazole and oxadiazole skeleton were evaluated for their potential against Alzheimer's disease and diabetes, demonstrating notable enzyme inhibitory activity. Such studies highlight the versatility of thiazolyl compounds in developing new therapeutic agents (M. Ramzan et al., 2018).
Orientations Futures
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAODOJFVLUMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)






